molecular formula C18H18N4O3 B2487923 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-43-2

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2487923
CAS RN: 871323-43-2
M. Wt: 338.367
InChI Key: PVNUAWPVQYNDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as MMTC, is a chemical compound that belongs to the family of triazole derivatives. It has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.

Scientific Research Applications

Magnetic Materials and Spintronics

The unique structure of 2 presents a challenge in understanding its magnetism. Unlike typical organic radicals with extended π-conjugated aromatic frameworks, the nearly orthogonal 2-methoxyphenyl group disrupts the formation of π-stacked columns. Experimental data suggest an alternating antiferromagnetic Heisenberg linear chain model, with exchange interactions attributed to a specific chain configuration (C2). Density functional theory (DFT) calculations confirm this correlation, shedding light on the compound’s magnetic behavior .

Enzymatic Synthesis

Researchers have explored the enzymatic synthesis of related compounds. For instance, a carbonyl reductase from Novosphingobium aromaticivorans effectively converts 1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (1a) to its chiral counterpart (S)-1b . This enzymatic approach offers a sustainable route for obtaining valuable derivatives.

Antitumor Activity

A derivative of 2 , namely (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23), exhibits antitumor effects through ROS-mediated apoptosis in cancer cells. The precise mechanism of ROS generation by DPP23 remains an active area of investigation . Understanding this process could lead to novel therapeutic strategies.

Materials Science and Crystal Engineering

The crystallographic study of 2 reveals intriguing packing arrangements. Weak hydrogen interactions contribute to the observed magnetic properties. Researchers have employed DFT calculations to elucidate the microscopic magnetic exchange interactions, emphasizing the importance of crystal engineering in understanding its behavior .

Supramolecular Chemistry

The disruption of π-stacking due to the 2-methoxyphenyl group opens avenues for supramolecular chemistry. Investigating host-guest interactions, self-assembly, and molecular recognition involving 2 could yield functional materials or sensors.

properties

IUPAC Name

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-7-6-8-14(11-13)24-2)20-21-22(12)15-9-4-5-10-16(15)25-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNUAWPVQYNDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.